molecular formula C6H6BrNO2 B8774216 6-Bromo-3-methoxypyridin-2(1H)-one

6-Bromo-3-methoxypyridin-2(1H)-one

Cat. No.: B8774216
M. Wt: 204.02 g/mol
InChI Key: FVCKKOSDQMNILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methoxypyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridine ring substituted with a bromine atom at position 6, a methoxy group (-OCH₃) at position 3, and a ketone group at position 2 (pyridin-2(1H)-one backbone). Its molecular formula is C₆H₆BrNO₂, with a molecular weight of 220.03 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic properties and solubility .

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

6-bromo-3-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C6H6BrNO2/c1-10-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)

InChI Key

FVCKKOSDQMNILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(NC1=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Bromo-3-methoxypyridin-2(1H)-one with structurally related pyridinone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Similarity Score
This compound Br (6), OCH₃ (3), ketone (2) C₆H₆BrNO₂ 220.03 High reactivity for cross-coupling reactions Reference
6-Bromo-3-methoxypyridin-2-amine Br (6), OCH₃ (3), NH₂ (2) C₆H₇BrN₂O 215.04 Amine group enables peptide coupling 0.92
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Br (5), F (3), CH₃ (1) C₆H₅BrFNO 204.01 Fluorine enhances metabolic stability 0.95
3-Bromo-4-hydroxypyridin-2(1H)-one Br (3), OH (4) C₅H₄BrNO₂ 190.00 Hydroxyl group increases acidity (pKa ~6.5) 0.70
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one Br (6), fused thiazole ring C₆H₃BrN₂OS 231.07 Thiazole fusion alters π-conjugation N/A
Key Observations:
  • Substituent Effects : The methoxy group in the target compound reduces ring acidity compared to hydroxyl-substituted analogs (e.g., 3-Bromo-4-hydroxypyridin-2(1H)-one) . Bromine at position 6 directs electrophilic substitutions to position 4 or 5.
  • Reactivity : The ketone group at position 2 enables nucleophilic additions, while bromine facilitates Suzuki-Miyaura cross-coupling reactions .
  • Biological Relevance : Fluorinated analogs (e.g., 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one) show enhanced metabolic stability, making them candidates for drug development .

Physicochemical Properties

Solubility and Stability:
  • The methoxy group improves lipid solubility compared to hydroxylated derivatives, enhancing membrane permeability.
  • Bromine’s electron-withdrawing effect stabilizes the pyridinone ring against oxidation .
NMR Chemical Shifts (Inferred):

While direct NMR data for the target compound is unavailable, analogs suggest:

  • ¹H NMR : Methoxy protons resonate at ~δ 3.8–4.0 ppm; aromatic protons near bromine deshield to δ 7.5–8.5 ppm .
  • ¹³C NMR : The ketone carbonyl appears at ~δ 165–170 ppm; brominated carbons show upfield shifts due to electronegativity .

Q & A

How can researchers optimize the synthesis of 6-Bromo-3-methoxypyridin-2(1H)-one to improve yield and purity?

Methodological Answer:
Synthetic optimization involves selecting brominating agents (e.g., N-bromosuccinimide (NBS) vs. bromine) under controlled conditions. For example, NBS in polar aprotic solvents like DMF at 0–25°C minimizes side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability. Adjusting stoichiometry (1.1–1.3 eq. brominating agent) and inert atmospheres (N₂/Ar) reduces oxidation byproducts .

What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by bromine’s deshielding effect) .
  • X-ray Crystallography: Single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks. Planarity of the pyridinone ring and Br/OMe spatial arrangement can be validated .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 218.0) .

How does the substitution pattern (bromo, methoxy) influence the compound’s reactivity and biological activity?

Advanced Analysis:

  • Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at C-4/C-6, facilitating nucleophilic substitution (e.g., Suzuki couplings) . Methoxy’s electron-donating effect stabilizes the pyridinone ring, altering redox potentials.
  • Biological Activity: The bromine-methoxy synergy enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), as seen in analogs like 4,6-disubstituted pyridin-2(1H)-ones . Steric hindrance from methoxy may reduce off-target interactions.

What experimental approaches can elucidate the mechanism of action in enzyme inhibition assays?

Advanced Methodologies:

  • Kinetic Studies: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Mutagenesis: Replace key residues (e.g., catalytic lysine in hydrolases) to identify binding hotspots .
  • Docking Simulations: Use AutoDock Vina to model interactions with soluble epoxide hydrolase (sEH) or kinase domains, validating with ΔG calculations .

How should researchers address discrepancies in biological activity data across studies?

Data Contradiction Resolution:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% can skew IC₅₀ values .
  • Assay Standardization: Control pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤1% v/v) to minimize variability .
  • Structural Confirmation: Re-examine stereochemistry (e.g., unintended racemization) via CD spectroscopy or chiral HPLC .

What in silico methods effectively predict the compound’s interactions with biological targets?

Computational Strategies:

  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess hydrogen bond persistence .
  • QSAR Modeling: Train models with pyridinone derivatives’ logP, polar surface area, and Hammett constants to predict bioactivity .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.